

# An In-depth Technical Guide to the Spectral Data of Boc-D-Cyclopropylglycine

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## Compound of Interest

Compound Name: *Boc-D-Cyclopropylglycine*

Cat. No.: *B112836*

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## Introduction

**Boc-D-Cyclopropylglycine** is a non-proteinogenic amino acid that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique cyclopropyl moiety introduces conformational constraints and metabolic stability to peptides, making it a valuable building block for the synthesis of novel therapeutics, particularly those targeting neurological disorders.<sup>[1]</sup> This technical guide provides a comprehensive overview of the spectral data for **Boc-D-Cyclopropylglycine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid researchers in its identification, characterization, and application.

## Molecular Structure

Chemical Name: (R)-2-((tert-butoxycarbonyl)amino)-2-cyclopropylacetic acid  
Synonyms: Boc-D-Cpg-OH  
Molecular Formula: C<sub>10</sub>H<sub>17</sub>NO<sub>4</sub>  
Molecular Weight: 215.25 g/mol  
CAS Number: 609768-49-2

## Spectroscopic Data

The following sections present the characteristic spectral data for **Boc-D-Cyclopropylglycine**. The data is compiled from typical analysis of Boc-protected amino acids and related compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **Boc-D-Cyclopropylglycine**, both <sup>1</sup>H and <sup>13</sup>C NMR provide key information about its distinct structural features.

The <sup>1</sup>H NMR spectrum of **Boc-D-Cyclopropylglycine** is characterized by the signals of the tert-butoxycarbonyl (Boc) protecting group, the cyclopropyl ring, and the alpha-proton.

Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Cyclopropyl CH <sub>2</sub>	0.40 - 0.65	Multiplet	-	4H
Cyclopropyl CH	1.10 - 1.30	Multiplet	-	1H
Boc (CH <sub>3</sub> ) <sub>3</sub>	~1.45	Singlet	-	9H
$\alpha$ -CH	~4.10	Doublet	~8.0	1H
NH	~5.10	Doublet	~8.0	1H
COOH	10.0 - 12.0	Broad Singlet	-	1H

Note: Chemical shifts are typically reported for samples dissolved in CDCl<sub>3</sub> or DMSO-d<sub>6</sub> and can vary depending on the solvent and concentration. The COOH proton is often broad and may exchange with deuterium in deuterated solvents like D<sub>2</sub>O.

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

Assignment	Chemical Shift ( $\delta$ , ppm)
Cyclopropyl CH <sub>2</sub>	5 - 10
Cyclopropyl CH	10 - 15
Boc C(CH <sub>3</sub> ) <sub>3</sub>	~28.3
$\alpha$ -C	~55
Boc C(CH <sub>3</sub> ) <sub>3</sub>	~80.0
Boc C=O	~155.5
Carboxyl C=O	~175.0

Note: Chemical shifts can vary based on the solvent and experimental conditions.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Boc-D-Cyclopropylglycine** shows characteristic absorption bands for the carboxylic acid, carbamate, and alkyl groups.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3300 - 2500 (broad)	O-H stretch	Carboxylic Acid
~3350	N-H stretch	Amide (Carbamate)
~2980	C-H stretch (asymmetric)	Alkyl (Boc & Cyclopropyl)
~2870	C-H stretch (symmetric)	Alkyl (Boc & Cyclopropyl)
~1710	C=O stretch	Carboxylic Acid
~1685	C=O stretch	Amide (Carbamate)
~1520	N-H bend	Amide (Carbamate)
~1160	C-O stretch	Carbamate

## Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight and fragmentation pattern of Boc-protected amino acids.

m/z	Assignment	Notes
216.12	$[M+H]^+$	Protonated molecular ion
238.10	$[M+Na]^+$	Sodium adduct
160.09	$[M+H-C_4H_8]^+$	Loss of isobutylene from the Boc group
116.07	$[M+H-Boc]^+$	Loss of the entire Boc group

Note: The observed m/z values may vary slightly depending on the instrument and ionization conditions.

## Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate interpretation.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **Boc-D-Cyclopropylglycine** in approximately 0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$  or  $DMSO-d_6$ ) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- $^1H$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
  - Set the spectral width to cover the range of 0-12 ppm.
  - Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR.
  - Set the spectral width to cover the range of 0-200 ppm.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. For  $^1\text{H}$  NMR, integrate the signals and determine the coupling constants. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy Protocol

- Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
  - Record the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Processing: Perform a background subtraction and identify the major absorption peaks.

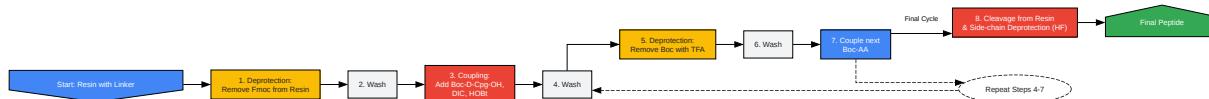
## Mass Spectrometry Protocol

- Sample Preparation: Dissolve a small amount of **Boc-D-Cyclopropylglycine** (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

- Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).
- Acquisition:
  - Infuse the sample solution directly into the ESI source or inject it into the LC system.
  - Acquire the mass spectrum in positive ion mode to observe protonated molecules and common adducts.
  - Set the mass range to scan from m/z 50 to 500.
  - Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve good signal intensity and minimize in-source fragmentation.
- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

## Application in Peptide Synthesis: A Workflow

**Boc-D-Cyclopropylglycine** is a crucial component in Solid-Phase Peptide Synthesis (SPPS) for creating peptides with enhanced properties. The Boc protecting group is acid-labile and is used to temporarily protect the  $\alpha$ -amino group during peptide bond formation.



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Caption: Workflow for incorporating **Boc-D-Cyclopropylglycine** in SPPS.

This workflow illustrates the key steps in Boc-strategy solid-phase peptide synthesis. The cycle of deprotection, washing, and coupling is repeated to elongate the peptide chain. The use of **Boc-D-Cyclopropylglycine** introduces the unique cyclopropyl group, which can confer desirable properties to the final peptide.

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## References

- 1. chemimpex.com [chemimpex.com]
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